1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane
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Overview
Description
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring substituted with a thiophen-3-ylmethyl group
Preparation Methods
The synthesis of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and diazepane derivatives.
Reaction Conditions: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the thiophene ring.
Substitution: Nucleophilic substitution reactions are common, where the thiophen-3-ylmethyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparison with Similar Compounds
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-(phenylmethyl)-1,4-diazepane and 1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepane share structural similarities.
Uniqueness: The presence of the thiophen-3-ylmethyl group imparts unique electronic and steric properties, distinguishing it from other diazepane derivatives.
Properties
IUPAC Name |
1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPACNVPLPNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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